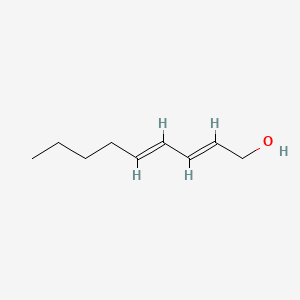
2,4-Nonadien-1-ol
概要
説明
2,4-Nonadien-1-ol is an aliphatic alcohol with the molecular formula C9H16O. It is known for its unique green-vegetable-cucumber-melon aroma, making it a valuable compound in the flavor and fragrance industry . This compound exists in nature and is found in various plants, contributing to their characteristic scents .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Nonadien-1-ol typically involves the selective hydroboration of a 1,3,7-triene. One common method starts with geraniol, which undergoes a series of reactions including oxidation and Wittig reaction to form the desired product . The reaction conditions often involve the use of dichloromethane as a solvent and oxalyl chloride as a reagent, with temperatures maintained at -50 to -60°C during the process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purity of the final product is crucial, especially when used in flavoring applications, and is typically ensured through rigorous purification processes .
化学反応の分析
Types of Reactions: 2,4-Nonadien-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and acids.
Reduction: Reduction reactions can convert it to saturated alcohols.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic catalysts are often used to facilitate substitution reactions.
Major Products:
Oxidation: Nonadienal and nonadienoic acid.
Reduction: Nonanol.
Substitution: Various substituted nonadienols depending on the reagents used.
科学的研究の応用
2,4-Nonadien-1-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in plant metabolism and its effects on insect behavior.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Widely used in the flavor and fragrance industry due to its unique aroma profile.
作用機序
The mechanism of action of 2,4-Nonadien-1-ol involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. In biological systems, it may interact with enzymes and other molecular targets, influencing metabolic pathways and exhibiting bioactive properties .
類似化合物との比較
- 2,6-Nonadien-1-ol
- 3,6-Nonadien-1-ol
- (E,Z)-2,6-Nonadien-1-ol
Comparison: 2,4-Nonadien-1-ol is unique due to its specific double bond positions, which contribute to its distinct aroma profile. While similar compounds like 2,6-Nonadien-1-ol and 3,6-Nonadien-1-ol also possess green and fresh notes, the exact scent and applications can vary based on the structure and isomerism .
生物活性
2,4-Nonadien-1-ol, a linear unsaturated alcohol with the molecular formula , is part of the nonadienol family of compounds. It has garnered interest due to its various biological activities and potential applications in food and fragrance industries. This article explores the biological activity of this compound, including its toxicological profile, antimicrobial properties, and metabolic pathways.
This compound is characterized by its two double bonds located at the 2nd and 4th carbon positions. Its structure can be represented as follows:
This compound exhibits both hydrophilic and hydrophobic characteristics due to the presence of hydroxyl (-OH) and carbon-carbon double bonds.
Toxicological Profile
The toxicological assessment of this compound reveals a No Observed Effect Level (NOEL) of 33.9 mg/kg body weight per day based on studies conducted by Damske et al. (1980) . This indicates that low concentrations are metabolized safely through β-oxidation or glutathione conjugation, mitigating potential toxic effects.
Table 1: Toxicological Data for this compound
| Compound | NOEL (mg/kg bw/day) | Source |
|---|---|---|
| This compound | 33.9 | Damske et al., 1980 |
| Related Compounds | >15 | National Toxicology Program |
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains. The compound's structure contributes to its ability to disrupt microbial membranes.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various nonadienols, this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of other related compounds, indicating its potential as a natural preservative in food products .
Metabolic Pathways
The metabolism of this compound primarily involves oxidative cleavage and complete metabolism via the tricarboxylic acid cycle. Under conditions of oxidative stress or glutathione depletion, it can form adducts with DNA nucleotides, leading to potential cytotoxic effects if present in high concentrations .
Table 2: Metabolic Pathways of this compound
| Pathway | Description |
|---|---|
| β-Oxidation | Main pathway for low concentrations |
| Glutathione Conjugation | Minor pathway under oxidative stress conditions |
| DNA Adduct Formation | Possible at high concentrations |
特性
CAS番号 |
62488-56-6 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC名 |
nona-2,4-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h5-8,10H,2-4,9H2,1H3 |
InChIキー |
NCPWFIVLKCFWSP-UHFFFAOYSA-N |
SMILES |
CCCCC=CC=CCO |
正規SMILES |
CCCCC=CC=CCO |
密度 |
0.862-0.872 |
Key on ui other cas no. |
62488-56-6 |
物理的記述 |
Colourless liquid; green vegetable aroma |
溶解性 |
Insoluble in water; soluble in fat soluble (in ethanol) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















